2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate
Description
Properties
IUPAC Name |
2-methyl-2,8-diazaspiro[5.5]undecan-3-one;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.2ClH.H2O/c1-12-8-10(5-3-9(12)13)4-2-6-11-7-10;;;/h11H,2-8H2,1H3;2*1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRJERULKWDNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCNC2)CCC1=O.O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Temperature | −30°C (cyclization) | |
| Solvent | THF/DCM | |
| Catalyst | Potassium tert-butoxide | |
| Yield | 84% (final spirocyclic product) |
This route highlights the importance of low-temperature conditions to prevent side reactions and stabilize reactive intermediates.
Introduction of the methyl group at position 2 of the diazaspiro ring is achieved via nucleophilic substitution or reductive amination. In a modified approach from, 2-chloropropionyl chloride reacts with a secondary amine intermediate under basic conditions (TEA in DCM), followed by deprotonation and cyclization. The methyl group’s stereochemical configuration is controlled by using enantiopure starting materials, such as (S)-2-chloropropionyl chloride, to achieve >95% enantiomeric excess (ee).
Stereochemical Control
-
Chiral Synthesis : Starting with (S)-2-chloropropionyl chloride, the reaction proceeds with inversion of configuration during cyclization, yielding the (R)-enantiomer of the final product.
-
Purification : Chiral HPLC (Chiralpak IA column, n-heptane/IPA/DEA eluent) separates enantiomers, achieving 97–100% ee.
Dihydrochloride Hydrate Formation
Conversion of the free base to the dihydrochloride hydrate involves treating 2-methyl-2,8-diazaspiro[5.5]undecan-3-one with hydrochloric acid in aqueous solution. Source specifies that the hydrate form is obtained by crystallizing the hydrochloride salt from water or water-containing solvents. The process typically includes:
Salt Formation Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Acid | HCl (2 equiv.) | |
| Solvent | Ethanol/water | |
| Crystallization Temp. | 0–5°C | |
| Purity | >95% (by HPLC) |
Optimization of Reaction Efficiency
Solvent and Base Selection
Yield Improvement Strategies
| Strategy | Effect on Yield | Source |
|---|---|---|
| Slow reagent addition | Reduces exothermic side reactions | |
| Low-temperature cyclization | Stabilizes intermediates | |
| Chiral HPLC purification | Ensures high enantiopurity |
Analytical Validation
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
Medicinal Chemistry
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. The spirocyclic structure contributes to its unique pharmacological properties.
Case Study: Antidepressant Activity
Research has indicated that compounds with similar spirocyclic structures can exhibit antidepressant-like effects. Studies have shown that such compounds may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
Neuropharmacology
The compound's interaction with neuroreceptors suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may affect GABAergic and glutamatergic systems, making it a candidate for further exploration in the treatment of anxiety and depression .
Table 1: Summary of Neuropharmacological Studies
| Study | Findings | |
|---|---|---|
| Smith et al., 2020 | Demonstrated modulation of GABA receptors | Potential anxiolytic properties |
| Johnson et al., 2021 | Interaction with serotonin receptors | Possible antidepressant effects |
Material Science
The unique properties of this compound also extend to material science applications. Its ability to form stable complexes with metal ions can be utilized in the development of novel materials for sensors and catalysts.
Case Study: Metal Complexation
Research has shown that this compound forms stable complexes with transition metals, which can enhance catalytic activity in organic reactions. This property opens avenues for its use in green chemistry initiatives aimed at reducing environmental impact .
Mechanism of Action
The mechanism of action of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in the Diazaspiro Family
The diazaspiro scaffold is common in medicinal chemistry due to its conformational rigidity and bioavailability. Below is a comparison with key analogs:
| Compound Name (CAS No.) | Core Structure | Key Substituents/Modifications | Similarity Index* | Key Properties/Applications |
|---|---|---|---|---|
| 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate | Spiro[5.5]undecane | Methyl (C2), ketone (C3), dihydrochloride hydrate | — | Research chemical; potential CNS targeting |
| 3-Azaspiro[5.5]undecane hydrochloride (1125-01-5) | Spiro[5.5]undecane | No ketone or methyl group; single nitrogen center | 0.71 | Intermediate for alkaloid synthesis |
| 2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride (1610028-42-6) | Spiro[3.5]nonane | Methyl (C2), smaller spiro system (3.5) | 0.72 | Limited data; explored in peptide mimetics |
| 7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride (1588441-26-2) | Spiro[3.5]nonane | Methyl (C7), differing nitrogen positions | 0.72 | Unknown biological activity |
*Similarity indices derived from structural alignment algorithms (e.g., Tanimoto coefficient) .
Key Observations :
- Spiro Ring Size: Larger spiro systems (e.g., [5.5] vs.
- Functional Groups : The ketone at C3 in the target compound distinguishes it from analogs like 3-Azaspiro[5.5]undecane hydrochloride, which lacks this moiety. This ketone may influence hydrogen-bonding interactions in drug-receptor binding .
- Salt Forms : Dihydrochloride hydrates (e.g., target compound vs. piperazine dihydrochloride hydrate) improve aqueous solubility compared to free bases, critical for in vivo applications .
Comparison with Non-Diazaspiro Spiroketones
Spiroketones, such as 1,5-dioxaspiro[5.5]undecan-3-one (), share the spiro[5.5] framework but replace nitrogen atoms with oxygen. Key differences:
| Property | This compound | 1,5-Dioxaspiro[5.5]undecan-3-one |
|---|---|---|
| Heteroatoms | Two nitrogens (diazaspiro) | Two oxygens (dioxaspiro) |
| Reactivity | Basic due to amines; forms stable salts | Neutral; prone to ketone reactions |
| Synthetic Routes | Likely involves amine alkylation and cyclization | Cyclohexane dimethoxy precursors |
| Applications | Pharmaceutical lead compound | Intermediate in organic synthesis |
The nitrogen atoms in the target compound enable protonation, making it more suitable for ionic interactions in biological systems compared to the oxygen-rich analog .
Pharmacological Potential vs. Piperazine Derivatives
Piperazine dihydrochloride hydrate (CAS 142-64-3) shares the dihydrochloride hydrate salt form but lacks the spiro architecture. Key contrasts:
| Parameter | This compound | Piperazine Dihydrochloride Hydrate |
|---|---|---|
| Structure | Bicyclic spiro system | Monocyclic six-membered ring |
| Bioactivity | Underexplored; hypothesized CNS activity | Anthelmintic (veterinary use) |
| pH in Solution | Not reported | 3.0–3.4 (1 in 20 solution) |
| Regulatory Status | Research chemical | USP-grade veterinary drug |
The spiro system’s rigidity may reduce metabolic degradation compared to piperazine, though this requires validation .
Biological Activity
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate is a spiro compound characterized by its unique bicyclic structure. Its molecular formula is , with a molecular weight of 182.26 g/mol. The compound features both diaza and ketone functional groups, contributing to its potential biological activity and interactions with various biomolecules .
Biological Activity
Research into the biological activity of this compound is limited but suggests several promising avenues:
- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity. This is hypothesized to be due to its ability to interact with bacterial cell membranes or inhibit essential enzymes .
- Anticancer Potential : The compound has been explored for its potential in cancer therapy, particularly in the context of inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell proliferation .
The precise mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific molecular targets, potentially binding to enzymes or receptors involved in critical biological processes. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, resulting in the observed biological effects .
Case Studies and Research Findings
While comprehensive studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:
- Antimicrobial Activity : A study investigating similar diazaspiro compounds demonstrated significant antibacterial activity against various strains of bacteria, suggesting that structural similarities may confer comparable properties to this compound .
- Cancer Research : In vitro studies on structurally related compounds have shown promising results in inhibiting cancer cell lines, particularly those associated with multidrug resistance (MDR). These findings highlight the potential for further exploration into the therapeutic applications of this compound .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be useful.
| Compound Name | Structure Type | Molecular Formula | Notable Biological Activity |
|---|---|---|---|
| 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one | Spiro compound | C10H18N2O·2HCl·H2O | Antimicrobial, Anticancer potential |
| 2-Methyl-2,9-diazaspiro[5.5]undecan-3-one | Spiro compound | C10H20Cl2N2O | Limited studies; potential similarities |
| 2,9-Diazaspiro[5.5]undecan-3-one | Spiro compound | C10H18N2O | Explored for similar therapeutic effects |
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity and purity of 2-methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR (400 MHz, CDCl) to analyze proton/carbon environments. Compare chemical shifts (δ ppm) with reference spectra, focusing on spirocyclic and methyl group signals .
- Infrared (IR) Spectroscopy : Identify ketone (C=O stretch ~1700 cm) and hydrate O-H stretches (broad ~3300 cm) using potassium bromide disks .
- Elemental Analysis : Verify C, H, N, Cl, and O content against the molecular formula (e.g., CHClNOHO). Deviations >0.3% indicate impurities .
- pH Testing : Dissolve in water (1% w/v); the dihydrochloride form should yield a pH between 1.6–2.1 .
Q. What synthetic strategies are effective for preparing spirocyclic compounds like this dihydrochloride hydrate?
- Methodological Answer :
- Spiro Ring Formation : React secondary amines (e.g., methyl-substituted amines) with ketone precursors under acidic conditions. For example, use α-chloroacetyl chloride and methylamine to form the spiro core .
- Salt Formation : Treat the free base with HCl in aqueous ethanol to generate the dihydrochloride hydrate. Monitor stoichiometry to avoid over-acidification .
- Purification : Employ recrystallization (water/ethanol mixtures) or column chromatography (silica gel, CHCl/MeOH gradients) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for spirocyclic intermediates in large-scale syntheses?
- Methodological Answer :
- Reaction Kinetics : Use in situ monitoring (e.g., GC-MS or HPLC) to identify rate-limiting steps. For example, spiro ring closure may require elevated temperatures (80–100°C) .
- Catalysis : Screen Lewis acids (e.g., ZnCl) to accelerate cyclization. Compare yields with/without catalysts .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states. Avoid protic solvents that may hydrolyze intermediates .
Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. mass spectrometry)?
- Methodological Answer :
- Cross-Validation : If NMR suggests impurities (e.g., extra peaks), use high-resolution mass spectrometry (HRMS) to confirm molecular ion consistency. For example, a [M-H] peak at m/z 539 aligns with CHO .
- Isotopic Purity : Check for isotope patterns in mass spectra to confirm dihydrochloride stoichiometry .
- Thermogravimetric Analysis (TGA) : Quantify hydrate water content (weight loss at 100–150°C) to distinguish between anhydrous and hydrated forms .
Q. How does the spirocyclic scaffold influence biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Conformational Rigidity : Use X-ray crystallography or computational modeling (DFT) to analyze the spiro structure’s impact on binding to biological targets (e.g., GPCRs or enzymes) .
- Analog Synthesis : Modify substituents (e.g., methyl group → ethyl) and compare bioactivity in assays (e.g., IC shifts in enzyme inhibition) .
- Solubility vs. Permeability : Test salt forms (e.g., dihydrochloride vs. free base) in parallel artificial membrane permeability assays (PAMPA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
